molecular formula C5H12N2 B12912956 N-methylpyrrolidin-2-amine

N-methylpyrrolidin-2-amine

Cat. No.: B12912956
M. Wt: 100.16 g/mol
InChI Key: MXVPZFVOVXXPOB-UHFFFAOYSA-N
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Description

N-methylpyrrolidin-2-amine is an organic compound that belongs to the class of pyrrolidines. It is a five-membered heterocyclic compound containing a nitrogen atom. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ester-to-Amide Conversion: One common method involves treating gamma-butyrolactone with methylamine.

    Partial Hydrogenation: Another method includes the partial hydrogenation of N-methylsuccinimide.

    Acrylonitrile Reaction: The reaction of acrylonitrile with methylamine followed by hydrolysis is another industrial route.

Industrial Production Methods: The industrial production of N-methylpyrrolidin-2-amine involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Typically, the production is carried out in specialized reactors with precise control over reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methylpyrrolidin-2-amine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Various metal catalysts depending on the specific reaction.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-methylpyrrolidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-methylpyrrolidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

N-methylpyrrolidin-2-amine can be compared with other similar compounds, such as:

    N-methylpyrrolidin-2-one: Both compounds share a similar structure but differ in their functional groups.

    Pyrrolidin-2-one: This compound lacks the methyl group present in this compound.

    N-phenylpyrrolidin-2-ones: These compounds have a phenyl group attached to the nitrogen atom.

The uniqueness of this compound lies in its specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

N-methylpyrrolidin-2-amine

InChI

InChI=1S/C5H12N2/c1-6-5-3-2-4-7-5/h5-7H,2-4H2,1H3

InChI Key

MXVPZFVOVXXPOB-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN1

Origin of Product

United States

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